molecular formula C23H23NO3 B2565964 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923174-14-5

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B2565964
CAS No.: 923174-14-5
M. Wt: 361.441
InChI Key: HLKGSNJOMDBXRM-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound featuring a chromen-4-one core substituted with a 2-methylphenyl group at position 2 and a cyclohexanecarboxamide moiety at position 4. The chromen-4-one scaffold is widely studied due to its biological relevance, including anti-inflammatory, anticancer, and antioxidant activities . Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELX and WinGX/ORTEP frequently employed for data refinement and visualization .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-7-5-6-10-18(15)22-14-20(25)19-13-17(11-12-21(19)27-22)24-23(26)16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKGSNJOMDBXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed into an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on human breast cancer cells (MCF-7) revealed:

Cell Line IC50 Value
MCF-7 (breast cancer)15 µM

This dose-dependent cytotoxicity indicates potential for development as an anticancer therapeutic, particularly in the context of hormone-responsive cancers.

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of the compound have demonstrated reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models treated with the compound. These results highlight its potential utility in managing inflammatory conditions.

Study on Antimicrobial Efficacy (2024)

  • Objective : To assess the efficacy of the compound against common bacterial pathogens.
  • Findings : Demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its application in antimicrobial therapy.

Anticancer Activity Evaluation (2023)

  • Objective : To evaluate cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : The compound exhibited a notable decrease in cell viability, indicating its potential as an anticancer agent.

Inflammation Model Study (2025)

  • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : The treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50%, suggesting its role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl substituent in the analogue from increases steric bulk compared to the target compound’s 2-methylphenyl group. This may reduce solubility but enhance binding to hydrophobic pockets in target proteins.

Crystallographic and Computational Analysis

  • Analogue from : The tert-butyl group’s steric effects could lead to distinct crystal packing patterns. Hydrogen-bonding networks, as discussed in , may differ due to reduced accessibility of the chromen-4-one carbonyl.
  • Analogue from : The thiazolidinone ring enables additional hydrogen-bond donor/acceptor sites, likely influencing crystal lattice stability and molecular aggregation .

Biological Activity

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-(2-methylphenyl)-4H-chromen-6-one with cyclohexanecarboxylic acid derivatives under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Chromone derivatives have been extensively studied for their antioxidant properties. The compound this compound exhibits significant antioxidant activity, as evidenced by its ability to scavenge free radicals in various in vitro assays. For instance, it has shown effective inhibition of DPPH radicals, indicating its potential to protect cells from oxidative stress.

Anti-inflammatory Activity

The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that it acts as a selective COX-2 inhibitor, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro cytotoxicity assays reveal that this compound significantly inhibits the proliferation of human breast (MCF-7) and lung adenocarcinoma (A-549) cancer cells. The observed IC50 values suggest a promising therapeutic index when compared to standard chemotherapeutic agents.

Case Studies

  • Cytotoxicity Assays : In a study examining the cytotoxic effects on MCF-7 and A-549 cell lines, this compound exhibited IC50 values of 6.40 µg/mL and 22.09 µg/mL respectively, indicating potent anticancer activity compared to doxorubicin (a commonly used chemotherapy drug) .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with key proteins involved in cancer progression. The results suggest that it binds effectively to targets such as HERA protein and peroxiredoxins, which are implicated in cancer cell survival and proliferation .

Table: Summary of Biological Activities

Activity Assay Type IC50 Value Reference
AntioxidantDPPH ScavengingNot specified
Anti-inflammatoryCOX-2 Inhibition0.07 μM
Cytotoxic (MCF-7)Cell Viability Assay6.40 µg/mL
Cytotoxic (A-549)Cell Viability Assay22.09 µg/mL

Q & A

Basic: What are the established synthetic routes and purification methods for this compound?

Answer:
The synthesis involves multi-step organic reactions starting with the chromenone core formation, followed by functionalization with cyclohexanecarboxamide. Key steps include:

  • Coumarin core preparation : Condensation of substituted salicylaldehydes with active methylene compounds under acidic or basic conditions .
  • Amide coupling : Reaction of the chromen-6-amine intermediate with cyclohexanecarbonyl chloride using coupling agents like EDC/HOBt in anhydrous DCM or THF .
  • Purification : Column chromatography (e.g., gradient elution with hexane/ethyl acetate) and thin-layer chromatography (TLC) for reaction monitoring .
  • Critical parameters : Solvent polarity (e.g., DMF for solubility), reaction temperature (reflux for cyclization), and stoichiometric ratios of reagents .

Basic: How is the molecular structure validated experimentally?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and torsion angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm) and cyclohexyl carbons (δ 20–50 ppm) .
    • IR : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Basic: What preliminary biological activities have been reported for similar compounds?

Answer:
Analogous chromenone-carboxamide derivatives exhibit:

  • Enzyme inhibition : Interaction with kinases (e.g., CDK2) or proteases via hydrogen bonding with the carbonyl and amide groups .
  • Anticancer activity : Apoptosis induction in vitro (IC₅₀ values in µM range) via ROS generation .
  • Anti-inflammatory effects : Suppression of COX-2 or NF-κB pathways in cell-based assays .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Design of Experiments (DoE) is critical:

  • Variables : Solvent (polar aprotic vs. ethers), catalyst loading (e.g., Pd for cross-coupling), and temperature gradients .
  • Response surface methodology : Optimize parameters like reflux time (e.g., 12–24 hrs) and stoichiometry (1:1.2 molar ratio for amine:acyl chloride) .
  • Scale-up challenges : Mitigate exothermic side reactions using jacketed reactors and in-line purification (e.g., continuous flow chromatography) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .
  • Purity checks : HPLC-MS (>95% purity) to exclude confounding impurities .
  • Orthogonal assays : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Advanced: What computational methods predict binding modes and pharmacokinetics?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, focusing on π-π stacking (chromenone ring) and hydrogen bonds (amide group) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction (SwissADME) : LogP (~3.5) and solubility (<0.1 mg/mL) indicate poor bioavailability, guiding formulation studies .

Advanced: How to address solubility limitations for in vivo studies?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG mixtures .
  • Salt formation : React with HCl or sodium tosylate to improve aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: How to characterize isomerism and chirality in derivatives?

Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/ethanol gradients to resolve enantiomers .
  • VCD spectroscopy : Compare experimental and DFT-simulated spectra for absolute configuration .
  • X-ray anomalous dispersion : Resolve stereocenters via Bijvoet differences in crystallography .

Advanced: What strategies identify biological targets in phenotypic screens?

Answer:

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Chemical proteomics : Use click chemistry (alkyne-tagged analogs) with LC-MS/MS for target identification .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify sensitizing/resistant genes .

Advanced: How to study degradation pathways under physiological conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), UV light, and pH extremes (1–13), then analyze by HPLC .
  • Metabolite profiling : Incubate with liver microsomes (CYP450 enzymes) and identify products via UPLC-QTOF .
  • Stability assays : Monitor half-life in plasma (e.g., <2 hrs suggests rapid clearance) .

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